

3-Chloro-7-fluoro-6-methoxyquinoline IUPAC name

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Compound of Interest

Compound Name: *3-Chloro-7-fluoro-6-methoxyquinoline*

Cat. No.: *B11892379*

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An In-Depth Technical Guide to the Synthesis, Application, and Safety of Chloro-Fluoro-Methoxy Substituted Quinazolines

Abstract

The quinoline and quinazoline scaffolds are foundational heterocyclic systems in medicinal chemistry, forming the core of numerous therapeutic agents. This guide addresses the topic of **3-Chloro-7-fluoro-6-methoxyquinoline**. An extensive review of the scientific literature reveals a scarcity of data for this specific isomeric configuration. However, closely related structures, particularly within the quinazoline class, are of profound interest in drug development, notably as kinase inhibitors for oncology. This whitepaper, therefore, provides a comprehensive overview of a representative and highly relevant analogue, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, and its derivatives. We will delve into its physicochemical properties, detailed synthesis protocols, applications in drug discovery with a focus on kinase inhibition, and essential safety and handling procedures. This document serves as a technical resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and actionable experimental insights.

The Quinoline and Quinazoline Core in Modern Drug Discovery

The quinoline ring system is a recurring motif in a wide array of biologically active compounds. [1] Its derivatives are being rigorously explored for anticancer, antimalarial, and antimicrobial applications. [1] A strategic modification of this scaffold is the introduction of a nitrogen atom at the 8-position, which yields the quinazoline system. This seemingly minor change significantly alters the molecule's electronic properties and hydrogen bonding capabilities, making quinazoline derivatives particularly effective as protein kinase inhibitors. [2]

Many FDA-approved drugs for non-small cell lung cancer, such as gefitinib, afatinib, and dacomitinib, are based on the N-(3-chloro-4-fluorophenyl)quinazolin-4-amine scaffold. [2] These molecules function by targeting and inhibiting key signaling proteins like the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancerous cells. [2][3] The specific substitutions on the quinazoline core, such as chloro, fluoro, and methoxy groups, are critical for modulating the compound's potency, selectivity, and pharmacokinetic properties. [3][4] This guide will focus on key intermediates and derivatives within this class, providing a technical framework for their synthesis and application.

Physicochemical & Spectroscopic Profile

Characterization of a chemical entity is the cornerstone of its development. While data for the specific isomer **3-Chloro-7-fluoro-6-methoxyquinoline** is not readily available, we can compile the properties for a representative and highly relevant intermediate, N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine, a precursor to many active pharmaceutical ingredients. [5]

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C₁₄H₇ClF₂N₄O₂	PubChem[5]
Molecular Weight	336.68 g/mol	PubChem[5]
Appearance	Off-white Solid Crystalline	Fisher Scientific[6]
Melting Point	87 °C / 188.6 °F	Fisher Scientific[6]
XLogP3	4.1	PubChem[5]
Polar Surface Area	83.6 Å ²	PubChem[5]

| Solubility | Data not readily available; expected to be soluble in organic solvents like ethanol and THF.[7] | General Knowledge |

Spectroscopic Characterization

The structural confirmation of these molecules relies on a combination of spectroscopic techniques.[8]

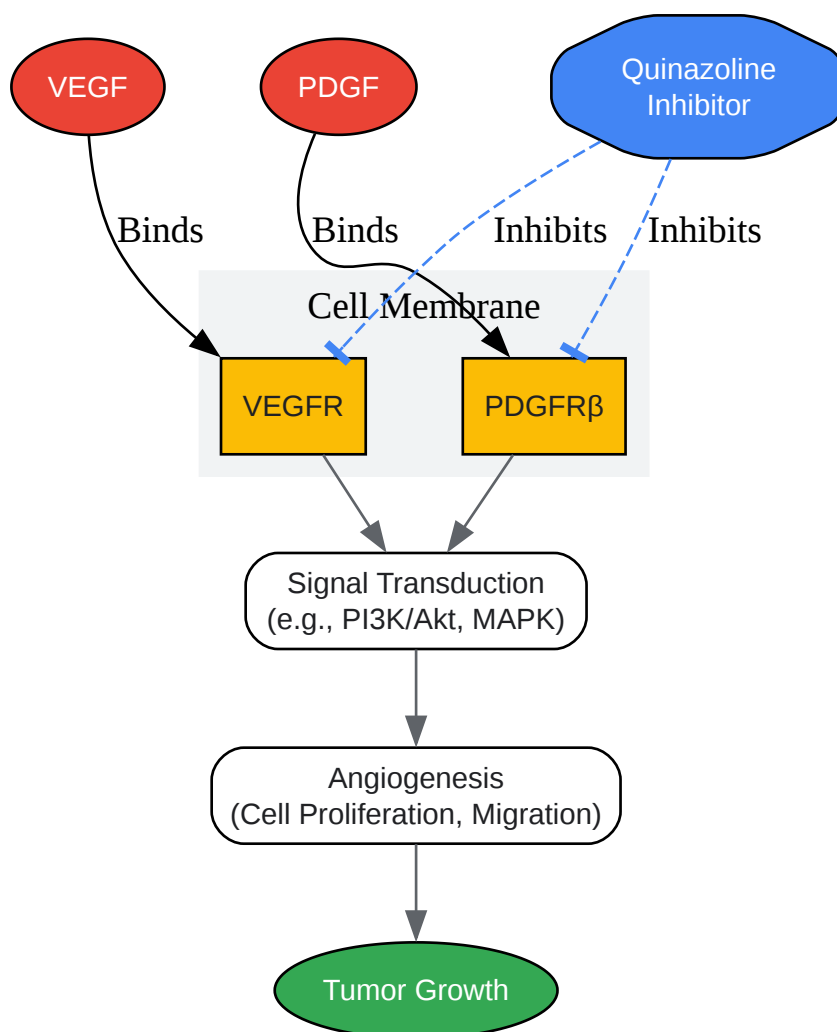
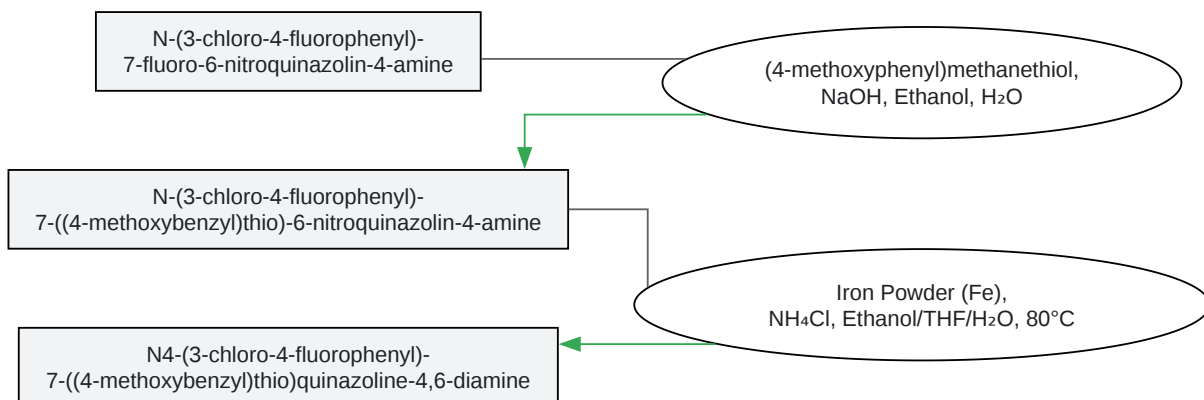
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the proton environment, while ¹³C NMR details the carbon skeleton.[8] For fluorinated compounds, ¹⁹F NMR is crucial for confirming the presence and environment of fluorine atoms.[8] In derivatives, characteristic shifts would confirm the presence of methoxy groups (~3.9-4.0 ppm in ¹H NMR) and aromatic protons (7.0-9.0 ppm).[8][9]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups.[10] Key absorbances would include C=N stretching for the quinazoline ring, C-F stretching, C-Cl stretching, and C-O stretching for the methoxy group.[8] For nitro-intermediates, strong characteristic peaks for the -NO₂ group would be present.[8]
- Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio, which should match the calculated exact mass of the molecule.[8][10]

Synthesis Strategies & Protocols

The synthesis of substituted quinazolines is a well-established field, often involving multi-step sequences. A common and illustrative pathway involves the nucleophilic aromatic substitution (S_NAr) of a fluoro-substituted precursor, followed by the reduction of a nitro group to a synthetically versatile amine.[2]

Synthetic Workflow Overview

The following diagram outlines a representative two-step synthesis to produce a diamine quinazoline derivative, a key building block for more complex drug molecules.[2]



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